molecular formula C9H3F6NS B12827184 2,6-Bis(trifluoromethyl)benzo[d]thiazole

2,6-Bis(trifluoromethyl)benzo[d]thiazole

Cat. No.: B12827184
M. Wt: 271.18 g/mol
InChI Key: JAMFQLHDCSUTJY-UHFFFAOYSA-N
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Description

2,6-Bis(trifluoromethyl)benzo[d]thiazole is a heterocyclic compound that features a benzothiazole ring substituted with two trifluoromethyl groups at the 2 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(trifluoromethyl)benzo[d]thiazole typically involves the reaction of 2-aminobenzothiazole with trifluoromethylating agents. One common method is the reaction of 2-aminobenzothiazole with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(trifluoromethyl)benzo[d]thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-Bis(trifluoromethyl)benzo[d]thiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Bis(trifluoromethyl)benzo[d]thiazole involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets .

Comparison with Similar Compounds

2,6-Bis(trifluoromethyl)benzo[d]thiazole can be compared with other benzothiazole derivatives, such as:

  • 2-Amino-6-(trifluoromethylthio)benzothiazole
  • 2-Phenylbenzo[d]thiazole
  • 6-Fluoro-2-phenylbenzo[d]thiazole

These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical properties and applications. The presence of trifluoromethyl groups in this compound makes it more lipophilic and chemically stable compared to its analogs .

Properties

Molecular Formula

C9H3F6NS

Molecular Weight

271.18 g/mol

IUPAC Name

2,6-bis(trifluoromethyl)-1,3-benzothiazole

InChI

InChI=1S/C9H3F6NS/c10-8(11,12)4-1-2-5-6(3-4)17-7(16-5)9(13,14)15/h1-3H

InChI Key

JAMFQLHDCSUTJY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)SC(=N2)C(F)(F)F

Origin of Product

United States

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